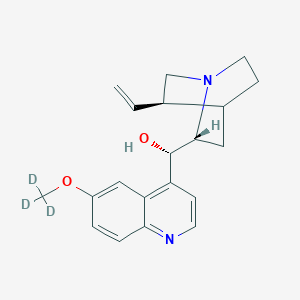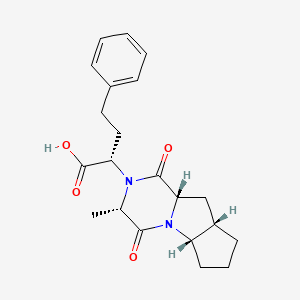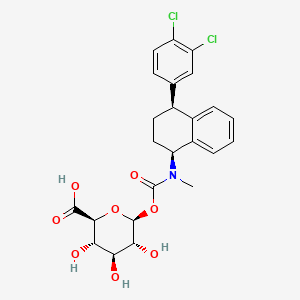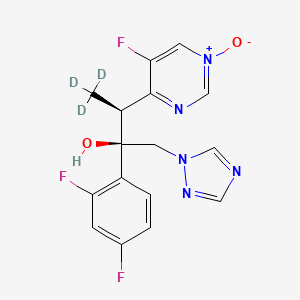
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 2-isocyanato-2-methyl-, zinc complex, commonly known as Zincon, is a chemical compound that has been used in various scientific research applications. It is a chelating agent that forms a complex with zinc ions, which makes it useful in studying the role of zinc in biological systems.
Wirkmechanismus
Zincon forms a complex with zinc ions, which results in a color change from yellow to blue. The intensity of the blue color is proportional to the concentration of zinc ions in the sample. This colorimetric assay is widely used to measure the concentration of zinc ions in biological samples.
Biochemische Und Physiologische Effekte
Zinc is essential for many biological processes, including DNA synthesis, cell division, and immune function. Zinc deficiency can lead to various health problems, including growth retardation, immune dysfunction, and impaired wound healing. Zincon has been used to study the role of zinc in these processes and to develop new therapies for zinc deficiency.
Vorteile Und Einschränkungen Für Laborexperimente
Zincon has several advantages for lab experiments, including its high sensitivity and specificity for zinc ions. It is also easy to use and relatively inexpensive. However, it has some limitations, including interference from other metal ions and the need for careful sample preparation to avoid contamination.
Zukünftige Richtungen
There are several future directions for the use of Zincon in scientific research. One area of interest is the role of zinc in neurodegenerative diseases such as Alzheimer's disease. Zincon has been used to study the concentration of zinc ions in the brains of Alzheimer's patients, and it may be useful in developing new therapies for this disease. Other areas of interest include the role of zinc in cancer, immune function, and wound healing.
Conclusion:
In conclusion, Zincon is a useful chemical compound that has been used in various scientific research applications. It is a chelating agent that forms a complex with zinc ions, which makes it useful in studying the role of zinc in biological systems. Zincon has several advantages for lab experiments, including its high sensitivity and specificity for zinc ions. However, it has some limitations, including interference from other metal ions and the need for careful sample preparation. There are several future directions for the use of Zincon in scientific research, including the study of zinc in neurodegenerative diseases and cancer.
Synthesemethoden
Zincon can be synthesized by reacting 2-methylpropane-2-isocyanate with zinc acetate in a solvent such as ethanol. The reaction produces a yellow-orange powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Zincon has been used in various scientific research applications, including the study of zinc in biological systems. Zinc is an essential micronutrient that plays a critical role in many biological processes, including gene expression, enzyme activity, and protein synthesis. Zincon is used to measure the concentration of zinc ions in various biological samples, including blood, urine, and cerebrospinal fluid.
Eigenschaften
CAS-Nummer |
104676-71-3 |
|---|---|
Produktname |
PROPANE, 2-ISOCYANO-2-METHYL-, ZINC COMPLEX |
Molekularformel |
C10H18Br2N2Zn |
Molekulargewicht |
391.46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



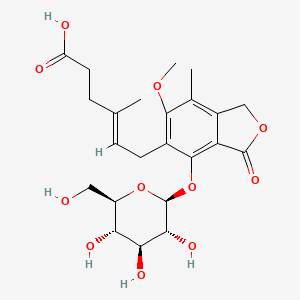
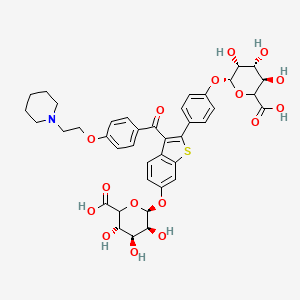
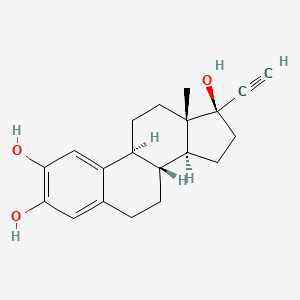
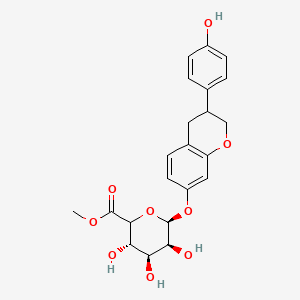
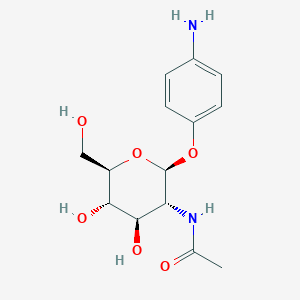
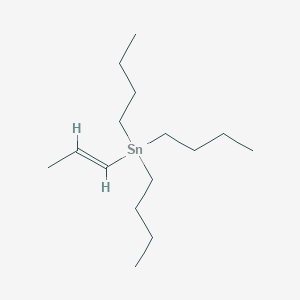
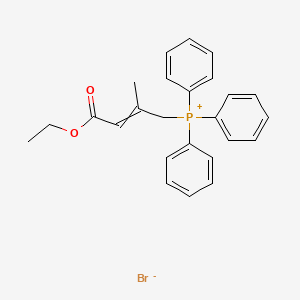
![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
